5-Bromo-4-chloro-2-fluoroaniline
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Overview
Description
5-Bromo-4-chloro-2-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFN . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 5-Bromo-4-chloro-2-fluoroaniline has been demonstrated on a large scale, providing the target product in 97% purity . The process is operationally simple, isolating each product via direct crystallization from the reaction mixture without the need for liquid–liquid extractions or distillation steps .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-2-fluoroaniline consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms, and an amine group . The molecular weight is 224.46 g/mol .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-2-fluoroaniline has a molecular weight of 224.46 g/mol . It is slightly soluble in water . The compound has a topological polar surface area of 26 Ų and a complexity of 124 .Scientific Research Applications
Chemical Synthesis
5-Bromo-4-chloro-2-fluoroaniline is often used as a building block in the synthesis of various organic compounds . Its unique structure, which includes a bromine, chlorine, and fluorine atom, makes it a versatile reagent in chemical reactions.
Pharmaceutical Intermediate
This compound serves as an intermediate in the production of various pharmaceuticals . Its halogenated aromatic ring can be used to construct more complex molecules that have therapeutic properties.
Safety Research
Given its potential use in various fields, research into the safety and environmental impact of 5-Bromo-4-chloro-2-fluoroaniline is also important . Understanding how this compound behaves in the environment and its potential effects on human health is crucial.
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It’s known that aniline derivatives, such as 2-fluoroaniline, are efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-fluoroaniline. For instance, it should be stored in a dark place, sealed, and dry, at a temperature between 2-8°C . This suggests that light, air, moisture, and temperature could affect its stability and potency.
properties
IUPAC Name |
5-bromo-4-chloro-2-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWFPJSYUUKRCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554633 |
Source
|
Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111010-07-2 |
Source
|
Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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